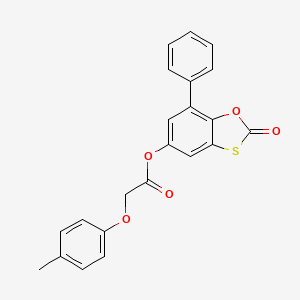![molecular formula C24H25NO3 B11413661 2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one](/img/structure/B11413661.png)
2-[(4-benzylpiperidin-1-yl)carbonyl]-6-ethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Este compuesto se caracteriza por la presencia de una estructura central de cromanona, que está fusionada con un anillo de piperidina sustituido con un grupo bencilo. La estructura única del compuesto lo convierte en un tema de interés en varios campos de la investigación científica, incluida la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de cromanona: El núcleo de cromanona se puede sintetizar mediante una reacción de ciclización que involucra un derivado de fenol apropiado y un cloruro de acilo en condiciones ácidas.
Introducción del anillo de piperidina: El anillo de piperidina se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de piperidina adecuado.
Bencilación: Luego, el anillo de piperidina se bencila utilizando cloruro de bencilo en presencia de una base como el hidruro de sodio.
Acoplamiento final: El paso final implica el acoplamiento del derivado de piperidina bencilado con el núcleo de cromanona utilizando un reactivo de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de reactores de flujo continuo, solventes alternativos y catalizadores para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(4-Bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para modificar el núcleo de cromanona o el anillo de piperidina.
Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Cloruro de bencilo, hidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados o hidrogenados.
Aplicaciones Científicas De Investigación
2-[(4-Bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y actividad biológica.
Farmacología: Se investiga por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Biología química: El compuesto se utiliza como una sonda para estudiar vías y mecanismos biológicos.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, lo que lleva a cambios en las vías de señalización celular. Por ejemplo, puede inhibir la acetilcolinesterasa, aumentando así los niveles de acetilcolina en el cerebro y mejorando potencialmente la función cognitiva.
Comparación Con Compuestos Similares
Compuestos similares
4-Bencilpiperidina: Un compuesto relacionado con una estructura de anillo de piperidina similar pero sin el núcleo de cromanona.
N-[2-(1-bencilpiperidin-4-il)etil]-4-(pirazin-2-il)-piperazina-1-carboxamida: Otro compuesto con una porción de bencilpiperidina, utilizado como antagonista del receptor muscarínico.
Singularidad
2-[(4-Bencilpiperidin-1-il)carbonil]-6-etil-4H-croman-4-ona es único debido a su combinación de un núcleo de cromanona y una porción de bencilpiperidina. Esta singularidad estructural contribuye a su actividad biológica distintiva y aplicaciones terapéuticas potenciales.
Propiedades
Fórmula molecular |
C24H25NO3 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperidine-1-carbonyl)-6-ethylchromen-4-one |
InChI |
InChI=1S/C24H25NO3/c1-2-17-8-9-22-20(15-17)21(26)16-23(28-22)24(27)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15-16,19H,2,10-14H2,1H3 |
Clave InChI |
DPZSRZCZSNCEIC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11413584.png)
![9-(4-fluorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11413590.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
![7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)
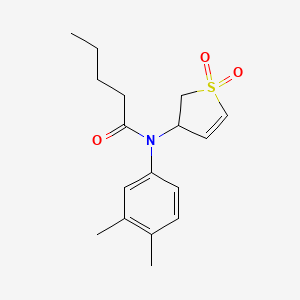
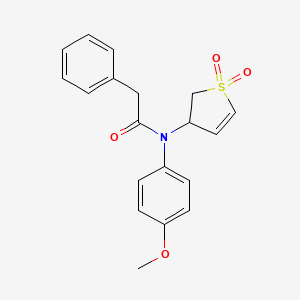
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413609.png)

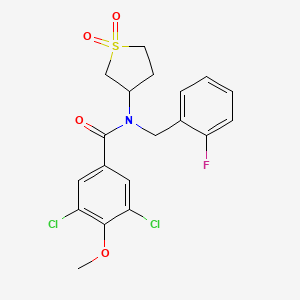
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11413634.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11413647.png)
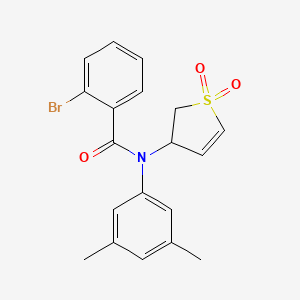
![5-chloro-2-(propylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11413664.png)
